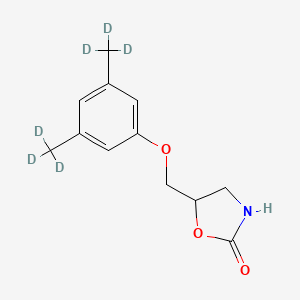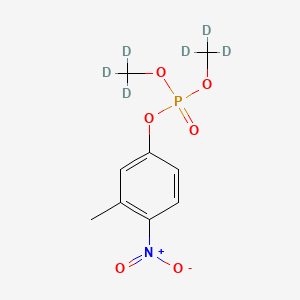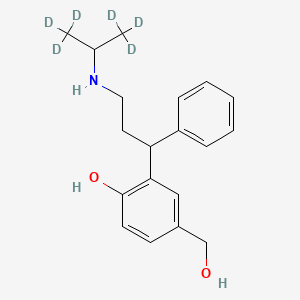
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6: is a labeled metabolite of tolterodine, a compound used in the treatment of overactive bladder. The compound is characterized by its molecular formula C19H19D6NO2 and a molecular weight of 305.44 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 involves multiple steps, starting from tolterodine. The synthetic route typically includes the deuteration of specific hydrogen atoms to produce the deuterated analog. The reaction conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms . Industrial production methods are similar but scaled up to meet the demand for research purposes.
Chemical Reactions Analysis
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of tolterodine.
Biology: Researchers use it to investigate the biological pathways and interactions of tolterodine and its metabolites.
Medicine: It aids in the development of new drugs by providing insights into the pharmacokinetics and pharmacodynamics of tolterodine.
Industry: The compound is used in the quality control and validation of tolterodine production processes.
Mechanism of Action
The mechanism of action of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is similar to that of tolterodine. Both compounds act as competitive antagonists at muscarinic receptors, particularly the M2 and M3 subtypes . This antagonism inhibits bladder contraction, reduces detrusor pressure, and leads to incomplete bladder emptying . The labeled metabolite helps researchers study these effects in greater detail.
Comparison with Similar Compounds
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is unique due to its deuterated structure, which makes it a valuable tool in research. Similar compounds include:
5-Hydroxymethyl Desisopropyl Tolterodine: The non-deuterated analog used in similar research applications.
Tolterodine: The parent compound used in the treatment of overactive bladder.
Fesoterodine: Another muscarinic receptor antagonist used for similar therapeutic purposes.
These compounds share similar mechanisms of action but differ in their specific applications and research utility.
Properties
IUPAC Name |
2-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZYBOXFQXWQIF-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662017 |
Source


|
| Record name | 4-(Hydroxymethyl)-2-(1-phenyl-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189419-89-3 |
Source


|
| Record name | 4-(Hydroxymethyl)-2-(1-phenyl-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
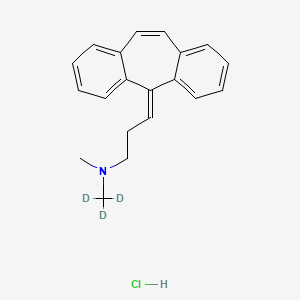
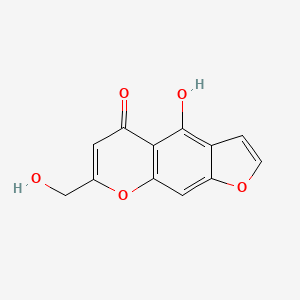

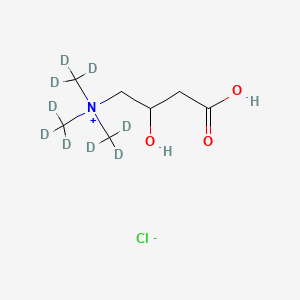
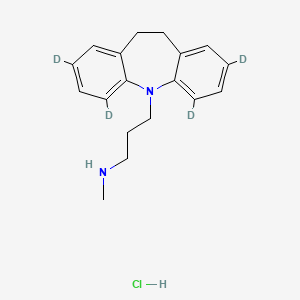
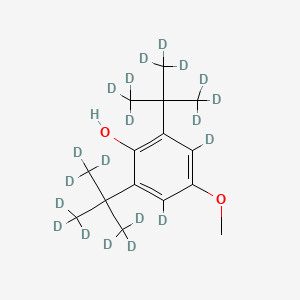
![2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one](/img/structure/B562988.png)

